![molecular formula C8H10F2N2 B2679753 [2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine CAS No. 1785407-17-1](/img/structure/B2679753.png)
[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 1785407-17-1. It has a molecular weight of 172.18 and its IUPAC name is (2-(1,1-difluoroethyl)pyridin-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Catalytic Applications and Synthesis
One area of research has focused on the synthesis of unsymmetrical pincer palladacycles and their catalytic evaluation. In a study by Roffe et al. (2016), derivatives similar to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These compounds were characterized and showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticonvulsant Agents
In medicinal chemistry research, novel Schiff bases of 3-aminomethyl pyridine, which shares a structural motif with [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine, have been synthesized and screened for anticonvulsant activity. This study by Pandey and Srivastava (2011) identified compounds with significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photophysical Behaviors
Li Ping-hua (2010) investigated the photophysical behaviors of polydentate ligand complexes involving [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine. The study explored how these compounds interact with different metal ions and the resulting shifts in fluorescence, providing insights into their potential use in photophysical applications (Li Ping-hua, 2010).
Photocytotoxicity for Cancer Treatment
Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff base for enhanced cellular uptake with selectivity and remarkable photocytotoxicity in cancer cells. These complexes, utilizing structural frameworks similar to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine, demonstrated significant potential in targeting and treating cancer through photodynamic therapy (Basu et al., 2015).
Anticancer Activity
Mbugua et al. (2020) reported on Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases, including compounds structurally related to [2−(1,1−Difluoroethyl)pyridin−4−yl]methanamine. These complexes were characterized for their anticancer activity against various human cancerous and noncancerous cell lines, demonstrating the potential for cancer treatment applications (Mbugua et al., 2020).
Safety and Hazards
properties
IUPAC Name |
[2-(1,1-difluoroethyl)pyridin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-4-6(5-11)2-3-12-7/h2-4H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXBSANKZYYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.